![molecular formula P4S3 B13827962 (Phosphanylidyne-lambda4-sulfanyl)-[(phosphanylidyne-lambda4-sulfanyl)phosphanylidene-lambda4-sulfanylidene]phosphane](/img/structure/B13827962.png)
(Phosphanylidyne-lambda4-sulfanyl)-[(phosphanylidyne-lambda4-sulfanyl)phosphanylidene-lambda4-sulfanylidene]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Phosphanylidyne-lambda4-sulfanyl)-[(phosphanylidyne-lambda4-sulfanyl)phosphanylidene-lambda4-sulfanylidene]phosphane is a complex organophosphorus compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Phosphanylidyne-lambda4-sulfanyl)-[(phosphanylidyne-lambda4-sulfanyl)phosphanylidene-lambda4-sulfanylidene]phosphane typically involves the reaction of phosphorus-containing precursors with sulfur sources under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Phosphanylidyne-lambda4-sulfanyl)-[(phosphanylidyne-lambda4-sulfanyl)phosphanylidene-lambda4-sulfanylidene]phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or metal hydrides, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphines or phosphides.
Applications De Recherche Scientifique
(Phosphanylidyne-lambda4-sulfanyl)-[(phosphanylidyne-lambda4-sulfanyl)phosphanylidene-lambda4-sulfanylidene]phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of (Phosphanylidyne-lambda4-sulfanyl)-[(phosphanylidyne-lambda4-sulfanyl)phosphanylidene-lambda4-sulfanylidene]phosphane involves its interaction with specific molecular targets and pathways. The compound can bind to metal centers in coordination complexes, influencing their reactivity and stability. Additionally, its sulfur atoms can participate in redox reactions, modulating the compound’s chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphanylidyne-lambda4-sulfanyl-phosphane: A simpler analog with fewer phosphorus and sulfur atoms.
Phosphanylidyne-lambda4-sulfanyl-phosphanylidene-phosphane: Another related compound with a different arrangement of phosphorus and sulfur atoms.
Uniqueness
(Phosphanylidyne-lambda4-sulfanyl)-[(phosphanylidyne-lambda4-sulfanyl)phosphanylidene-lambda4-sulfanylidene]phosphane is unique due to its complex structure, which provides multiple reactive sites and potential for diverse chemical interactions. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
P4S3 |
|---|---|
Poids moléculaire |
220.1 g/mol |
Nom IUPAC |
(phosphanylidyne-λ4-sulfanyl)-[(phosphanylidyne-λ4-sulfanyl)phosphanylidene-λ4-sulfanylidene]phosphane |
InChI |
InChI=1S/P4S3/c1-5-3-7-4-6-2 |
Clé InChI |
YXQAXHQOEIRYHO-UHFFFAOYSA-N |
SMILES canonique |
P#SP=S=PS#P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B13827890.png)
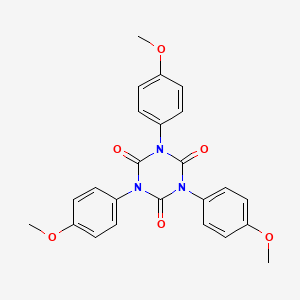

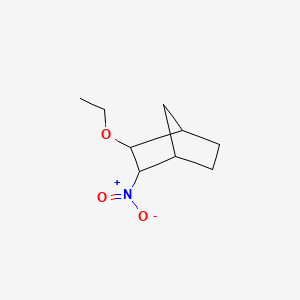
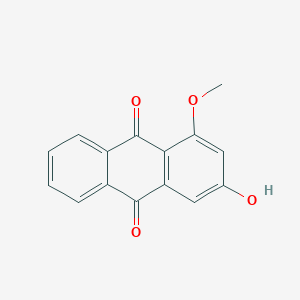
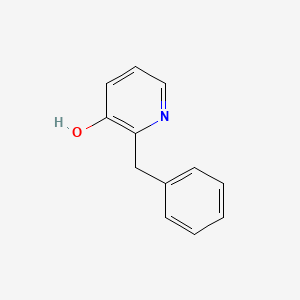
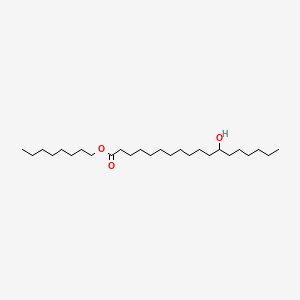
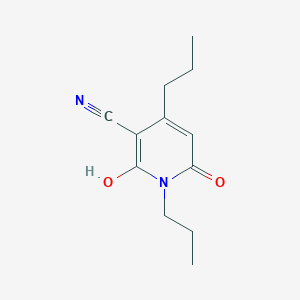
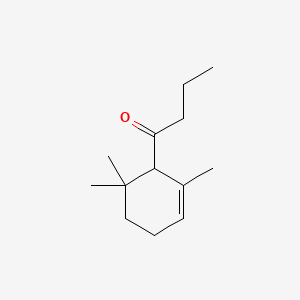
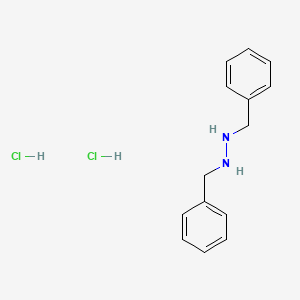
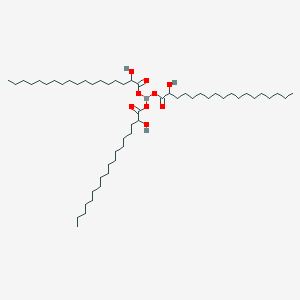
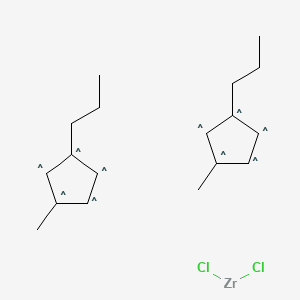
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B13827973.png)
